

## Crystal Structure of 6-Bromophthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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#### **Abstract**

This technical guide addresses the crystal structure of **6-bromophthalazine**. Following a comprehensive search of scientific literature and crystallographic databases, no experimental determination of the crystal structure for **6-bromophthalazine** has been publicly reported. However, to provide valuable insights for researchers in the field, this document presents a detailed analysis of the crystal structure of the closely related isomer, 5-bromophthalazine, in its hemihydrate form. The experimental protocols for the synthesis and crystallographic analysis of 5-bromophthalazine hemihydrate are detailed, offering a robust methodological template for the future determination of the **6-bromophthalazine** structure. All quantitative data for 5-bromophthalazine hemihydrate is summarized in structured tables, and a generalized experimental workflow is visualized using the DOT language.

#### Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine substituent onto the phthalazine core, as in **6-bromophthalazine**, can significantly modulate its physicochemical properties and biological activity. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and the development of novel therapeutic agents.



While the crystal structure of **6-bromophthalazine** is not available, the structure of its isomer, 5-bromophthalazine hemihydrate, has been determined by X-ray diffraction.[1] This guide will leverage the data from this related structure to provide a foundational understanding for researchers.

# Crystal Structure Analysis of 5-Bromophthalazine Hemihydrate

The crystal structure of 5-bromophthalazine hemihydrate (C<sub>8</sub>H<sub>5</sub>BrN<sub>2</sub>·0.5H<sub>2</sub>O) reveals a planar phthalazine ring system.[1] The crystal packing is stabilized by O—H···N hydrogen bonds and N···Br short contacts, forming a two-dimensional network.[1]

## **Crystallographic Data**

The following tables summarize the key crystallographic data for 5-bromophthalazine hemihydrate.[1]

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> ·0.5H <sub>2</sub> O
Formula Weight	218.06 g/mol
Temperature	113 K
Wavelength	Mo Kα (λ = 0.71073 Å)
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	
a	13.5000 (18) Å
b	29.964 (5) Å
С	7.5565 (5) Å
α, β, γ	90°, 90°, 90°
Volume	3056.7 (7) Å <sup>3</sup>
Z	16
Density (calculated)	1.895 Mg/m³
Absorption Coefficient	5.31 mm <sup>-1</sup>
F(000)	1712
Data Collection	
Diffractometer	Rigaku Saturn724 CCD
Reflections Collected	7799
Independent Reflections	1819 [R(int) = 0.064]
Refinement	
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Params	1819 / 2 / 109



Goodness-of-fit on F <sup>2</sup>	1.06
Final R indices [I>2σ(I)]	R1 = 0.029, wR2 = 0.074
R indices (all data)	R1 = 0.030, wR2 = 0.075
Largest diff. peak/hole	0.74 and -0.77 e.Å <sup>-3</sup>

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
Br1	C3	1.887(3)
N1	C1	1.304(4)
N1	N2	1.367(4)
N2	C8	1.308(4)
C1	C2	1.421(4)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle
C1	N1	N2	119.5(3)
C8	N2	N1	119.2(3)
N1	C1	C2	123.6(3)
C7	C2	C1	118.2(3)
C4	C3	Br1	119.6(2)

## **Experimental Protocols**

The following sections detail the experimental procedures for the synthesis and crystal structure determination of 5-bromophthalazine hemihydrate, which can serve as a methodological basis for studying **6-bromophthalazine**.[1]



### Synthesis of 5-Bromophthalazine

5-Bromophthalazine was synthesized from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine.[1]

#### Protocol:

- Dissolve 3-bromobenzene-1,2-dicarbaldehyde in a suitable solvent (e.g., ethanol).
- Add hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Remove the solvent and excess hydrazine under reduced pressure.
- Purify the resulting solid by recrystallization from an appropriate solvent (e.g., diethyl ether) to yield the final product.

### **Single-Crystal X-ray Diffraction**

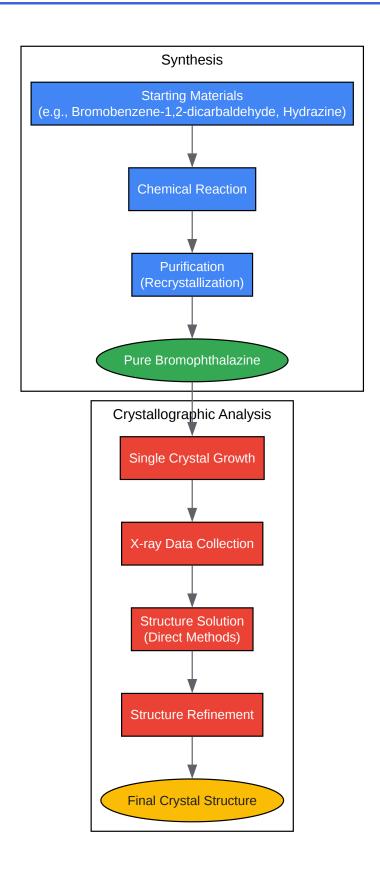
#### Protocol:

- Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as methanol.[1]
- Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD detector and a suitable X-ray source (e.g., Mo Kα radiation).[1] Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations.[1]
- Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the model by full-matrix least-squares on F<sup>2</sup>.[1] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.[1]

#### **Visualized Workflow**

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a bromophthalazine derivative.





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A generalized workflow for the synthesis and crystallographic analysis of bromophthalazine.



#### Conclusion

While the crystal structure of **6-bromophthalazine** remains to be determined, the detailed crystallographic data and experimental protocols for the related 5-bromophthalazine hemihydrate provide a crucial reference point for researchers. The methodologies outlined in this guide offer a clear pathway for the future synthesis, crystallization, and structural determination of **6-bromophthalazine**. Such studies are essential for advancing our understanding of structure-activity relationships in this important class of heterocyclic compounds and will undoubtedly aid in the rational design of new therapeutic agents.

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#### References

- 1. 5-Bromophthalazine hemihydrate PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 6-Bromophthalazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049641#crystal-structure-of-6-bromophthalazine]

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